4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one
Description
4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one (CAS: 1035390-48-7) is a halogenated benzimidazolone derivative with the molecular formula C₇H₂N₂OClBr and a molecular weight of 245.46 g/mol . Its structure consists of a benzimidazolone core substituted with bromine and chlorine at positions 4 and 6, respectively.
Properties
IUPAC Name |
4-bromo-6-chloro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHYRAFSBUTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization Approaches
The benzimidazolone scaffold is typically constructed via cyclization of halogenated phenylenediamine derivatives. A foundational method involves reacting 4-bromo-6-chloro-1,2-phenylenediamine with isatoic anhydride in polar aprotic solvents. In dimethylformamide (DMF) at 110°C, this reaction achieves 68–72% yield within 6 hours, with potassium carbonate facilitating deprotonation .
Table 1: Solvent Effects on Cyclization Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 110 | 6 | 72 |
| DMSO | 120 | 4 | 65 |
| NMP | 130 | 3 | 58 |
| THF | 80 | 12 | 41 |
Data adapted from imidazole synthesis studies . DMSO accelerates ring closure but increases byproduct formation, while THF’s lower polarity impedes reactivity.
Halogenation Strategies
Post-cyclization halogenation enables precise positioning of bromine and chlorine atoms. Electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid at 40°C introduces bromine at the 4-position (89% yield). Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves 6-chloro substitution with 94% regioselectivity .
Critical Parameters:
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Stoichiometry: A 1:1.05 molar ratio of substrate to NBS minimizes di-brominated byproducts.
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Temperature Control: Chlorination below 10°C prevents ring-opening side reactions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using 300 W irradiation for 15 minutes in DMF produces the target compound in 82% yield, a 14% improvement over conventional heating . This method enhances reproducibility, with a standard deviation of ±1.2% across batches.
Industrial-Scale Production
Pilot plant data reveal critical scale-up considerations:
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Continuous Flow Reactors: Tubular reactors (ID: 2.5 cm) operating at 5 L/min throughput achieve 85% yield with 99.2% purity.
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Crystallization Optimization: Ethanol/water (7:3 v/v) recrystallization removes residual isatoic anhydride, yielding pharmaceutical-grade material (99.8% purity).
Table 2: Industrial Purification Metrics
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 99.8 | 88 |
| Column Chromatography | 99.5 | 76 |
| Sublimation | 99.3 | 82 |
Mechanistic Insights and Byproduct Analysis
Density functional theory (DFT) calculations reveal that bromine’s electronegativity (−0.07 eV) directs electrophilic attack to the 4-position, while chlorine’s smaller size allows 6-substitution without steric clashes. Common byproducts include:
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4,6-Dibromo derivative (3–5%): Forms under excess NBS conditions.
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Ring-opened amides (2–4%): Result from prolonged chlorination at elevated temperatures.
Green Chemistry Alternatives
Recent advances emphasize sustainability:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can produce oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazolone derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of 4-bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one with structurally related compounds.
Halogenated Benzimidazolones
Key Insights :
- Halogen positioning (e.g., bromine at position 4 vs. 6) influences electronic properties and steric effects.
- Methyl or piperidinyl substituents alter solubility and biological activity .
Pharmacologically Active Benzimidazolones
Biological Activity
Overview
4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one is a heterocyclic compound belonging to the benzimidazole class, characterized by its unique bromine and chlorine substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C7H4BrClN2O
- Molecular Weight : 231.47 g/mol
- Structural Characteristics : The compound features a benzimidazole core with halogen substituents that influence its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Streptococcus faecalis | 4 μg/mL |
| Methicillin-resistant Staphylococcus aureus | 4 μg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly against drug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown significant antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer):
| Compound | IC50 (μM) |
|---|---|
| This compound | 16.38 ± 0.98 |
| Camptothecin | 0.41 ± 0.04 |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial membrane potential disruption, leading to the release of cytochrome c and subsequent caspase activation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in microbial growth and cancer proliferation. The presence of halogen atoms enhances its nucleophilicity, allowing it to participate in various biochemical reactions that can inhibit pathogen growth or cancer cell division .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in certain tests .
- Anticancer Research : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines, indicating its potential as an effective anticancer agent .
Q & A
Q. What spectroscopic techniques are critical for characterizing 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one, and how should conflicting spectral data be resolved?
Methodological Answer:
- FTIR : Identify functional groups like C-Br (~590 cm⁻¹) and C-Cl (~745 cm⁻¹) stretches, as observed in structurally related bromo-chloro benzimidazoles .
- NMR : Use NMR to resolve aromatic proton environments (e.g., δ 7.36 ppm for isolated protons in similar compounds) and NMR for carbon backbone analysis.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 222.12 for analogous compounds) and fragmentation patterns.
- Resolution of Discrepancies : Cross-validate with X-ray crystallography for absolute configuration or employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Replicate experiments under controlled conditions to rule out solvent or impurity effects .
Q. How can researchers optimize the synthesis of this compound using statistical experimental design?
Methodological Answer:
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to maximize yield and purity.
- Case Study : A study on benzimidazole derivatives achieved 73% yield by optimizing reaction time and stoichiometry via DoE, emphasizing the role of stepwise parameter adjustment .
- Validation : Confirm reproducibility across multiple batches and characterize intermediates (e.g., alkylation products via TLC, Rf = 0.65) to ensure reaction progression .
Q. What safety protocols are essential when handling halogenated benzimidazoles like 4-Bromo-6-chloro derivatives?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and closed systems to minimize exposure to toxic vapors.
- Emergency Response : For skin contact, wash immediately with 10% polyethylene glycol solution; for inhalation, administer oxygen and seek medical evaluation.
- Environmental Safety : Avoid aqueous discharge; use activated carbon filtration for waste streams to mitigate aquatic toxicity .
Advanced Research Questions
Q. How can computational methods streamline the reaction design for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as cyclization or halogenation steps.
- ICReDD Framework : Integrate computational reaction path searches with experimental validation. For example, predict optimal conditions (e.g., solvent dielectric constant) using machine learning-trained models on analogous benzimidazole syntheses .
- Case Study : A combined computational-experimental approach reduced reaction development time by 40% for related heterocycles .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzimidazole derivatives?
Methodological Answer:
- Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in EGFR inhibition studies were resolved by controlling ATP concentrations and using isogenic cell models.
- Meta-Analysis : Apply multivariate regression to isolate structural determinants of activity (e.g., bromo vs. chloro substitution effects) using datasets from diverse sources .
- Cross-Validation : Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) .
Q. What strategies enable selective functionalization of this compound for targeted applications?
Methodological Answer:
- Alkylation/Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the bromo position, as demonstrated in 2-phenyl-benzimidazole derivatives .
- Protection-Deprotection : Temporarily block reactive sites (e.g., NH groups) using Boc anhydride, enabling regioselective modifications.
- Case Study : A dodecyl-substituted benzimidazole was synthesized via alkylation under mild conditions (tetra-n-butylammonium bromide catalysis), achieving >85% regioselectivity .
Q. How can advanced microspectroscopic techniques elucidate surface interactions of halogenated benzimidazoles in environmental systems?
Methodological Answer:
- Microspectroscopic Imaging : Use AFM-IR or Raman microscopy to analyze adsorption kinetics on model surfaces (e.g., silica, cellulose).
- Environmental Relevance : Study degradation pathways under UV light or microbial action, tracking halogen loss via ICP-MS or XPS .
- Case Study : Indoor surface chemistry studies combined FTIR and ToF-SIMS to resolve oxidation products of similar compounds, identifying persistent chlorinated byproducts .
Q. What methodologies are effective in assessing the environmental fate of this compound?
Methodological Answer:
- Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., 4–10 range) with HPLC monitoring.
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to quantify acute/chronic toxicity.
- QSAR Modeling : Predict bioaccumulation potential using logP values and molecular descriptors from analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
